molecular formula C9H6BrF B1416029 2-Bromo-4-fluoro-1-(prop-2-yn-1-yl)benzene CAS No. 2229011-45-2

2-Bromo-4-fluoro-1-(prop-2-yn-1-yl)benzene

Cat. No. B1416029
CAS RN: 2229011-45-2
M. Wt: 213.05 g/mol
InChI Key: IYDMAXGHXQQSRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Bromo-4-fluoro-1-(prop-2-yn-1-yl)benzene” is a chemical compound with the molecular weight of 229.05 . It is also known by its IUPAC name, 2-bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene . The compound is typically stored at temperatures between 2 and 8 degrees Celsius .


Molecular Structure Analysis

The molecular structure of “2-Bromo-4-fluoro-1-(prop-2-yn-1-yl)benzene” can be represented by the InChI code: 1S/C9H6BrFO/c1-2-5-12-7-3-4-9(11)8(10)6-7/h1,3-4,6H,5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“2-Bromo-4-fluoro-1-(prop-2-yn-1-yl)benzene” is a solid compound . Its empirical formula is C9H7FO, and it has a molecular weight of 150.15 . More detailed physical and chemical properties, such as melting point, boiling point, and solubility, are not available in the current resources.

Scientific Research Applications

Synthesis and Biological Evaluation

A study by Batool et al. (2014) details a method for the synthesis of (prop-2-ynyloxy) benzene derivatives, including 2-Bromo-4-fluoro-1-(prop-2-yn-1-yl)benzene. This synthesis involves reactions with propargyl bromide and evaluates the antibacterial and antiurease activities of the synthesized compounds. One compound, 4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene, showed significant activity against urease enzyme, while 2-bromo-4-methyl-1-(prop-2-ynyloxy)benzene demonstrated potent antibacterial effects against Bacillus subtillus (Batool et al., 2014).

Antimicrobial Properties

Liaras et al. (2011) synthesized (E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones, which include derivatives of 2-Bromo-4-fluoro-1-(prop-2-yn-1-yl)benzene. These compounds were tested for antimicrobial activity against various bacteria and fungi, showing greater effectiveness than some reference drugs (Liaras et al., 2011).

Radiosynthesis for Bifunctional Labelling Agents

Namolingam et al. (2001) conducted a study on the radiosynthesis of 1-[18F]Fluoromethyl-4-methyl-benzene from its bromo analogue, and also synthesized various 1-halomethyl-[18F]fluoromethyl-benzenes, including 2-Bromo-4-fluoro-1-(prop-2-yn-1-yl)benzene derivatives. These compounds are prospective bifunctional labelling agents (Namolingam et al., 2001).

Modular Construction of Dendritic Carbosilanes

A study by Casado and Stobart (2000) discusses the use of 1-bromo-4-(prop-2-enyl)benzene, a closely related compound, in the modular construction of dendritic carbosilanes. This method accommodates sequential divergent and convergent steps for dendritic extension, showing potential applications in the synthesis of modified carbosilane dendrimers (Casado & Stobart, 2000).

Safety and Hazards

The safety data sheet (SDS) for “2-Bromo-4-fluoro-1-(prop-2-yn-1-yl)benzene” indicates that it is classified under the GHS06 hazard class, which denotes acute toxicity . The precautionary statements include P301 + P330 + P331 + P310, which advise that if swallowed, rinse mouth and do NOT induce vomiting, and immediately call a POISON CENTER or doctor/physician .

properties

IUPAC Name

2-bromo-4-fluoro-1-prop-2-ynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF/c1-2-3-7-4-5-8(11)6-9(7)10/h1,4-6H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYDMAXGHXQQSRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1=C(C=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-fluoro-1-(prop-2-yn-1-yl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-4-fluoro-1-(prop-2-yn-1-yl)benzene
Reactant of Route 2
2-Bromo-4-fluoro-1-(prop-2-yn-1-yl)benzene
Reactant of Route 3
2-Bromo-4-fluoro-1-(prop-2-yn-1-yl)benzene
Reactant of Route 4
2-Bromo-4-fluoro-1-(prop-2-yn-1-yl)benzene
Reactant of Route 5
2-Bromo-4-fluoro-1-(prop-2-yn-1-yl)benzene
Reactant of Route 6
2-Bromo-4-fluoro-1-(prop-2-yn-1-yl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.